molecular formula C13H12ClN3O2 B2383489 N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034633-61-7

N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2383489
CAS No.: 2034633-61-7
M. Wt: 277.71
InChI Key: LHTFACKRFVNWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group at the 6-position and a carboxamide group at the 4-position Additionally, it has a 5-chloro-2-methylphenyl group attached to the nitrogen atom of the carboxamide

Preparation Methods

The synthesis of N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrimidine derivative with an appropriate amine, such as 5-chloro-2-methylaniline, under suitable conditions.

    Final Coupling Reaction: The final step involves coupling the 5-chloro-2-methylphenyl group to the nitrogen atom of the carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with specific biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Biological Studies: Researchers study this compound to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.

Comparison with Similar Compounds

N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(5-chloro-2-methylphenyl)-4-pyrimidinecarboxamide: This compound lacks the methoxy group at the 6-position, which may affect its reactivity and biological activity.

    6-methoxy-4-pyrimidinecarboxamide: This compound lacks the 5-chloro-2-methylphenyl group, which may influence its binding affinity to specific targets.

    N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-2-carboxamide: This compound has a carboxamide group at the 2-position instead of the 4-position, potentially altering its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-8-3-4-9(14)5-10(8)17-13(18)11-6-12(19-2)16-7-15-11/h3-7H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTFACKRFVNWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.